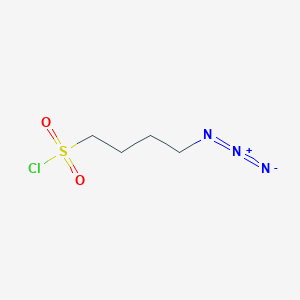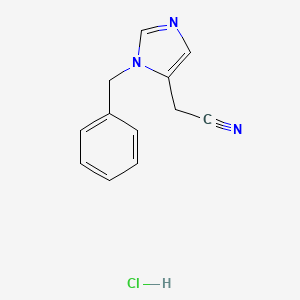
4-Azidobutane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Azidobutane-1-sulfonyl chloride is a chemical compound with the molecular formula C4H8ClN3O2S . It is used in various chemical reactions and has several applications in the field of chemistry .
Synthesis Analysis
The synthesis of sulfonyl chlorides, such as 4-Azidobutane-1-sulfonyl chloride, has been a topic of interest in recent research. One method involves the use of a carbon nitride photocatalyst, potassium poly (heptazine imide), to produce sulfonyl chlorides from arenediazonium salts under mild conditions . Another approach involves the oxidation of sulfides or sulfoxides, Friedel-Crafts-type reactions with sulfonyl chlorides, the electrophilic trapping of sulfinic acid salts, and the addition of sulfonyl radicals to alkenes or alkynes .Molecular Structure Analysis
The molecular structure of 4-Azidobutane-1-sulfonyl chloride can be analyzed using several spectroscopic methods such as 1H–, 13C NMR, FT–IR and Q-TOF . These methods provide detailed information about the molecular structure and the arrangement of atoms within the molecule .Chemical Reactions Analysis
4-Azidobutane-1-sulfonyl chloride can participate in various chemical reactions. For instance, it can be involved in electrophilic aromatic substitution reactions . Additionally, it can react with different nucleophiles to form new compounds .Mechanism of Action
Future Directions
The future directions in the research and application of 4-Azidobutane-1-sulfonyl chloride could involve the development of more sustainable and efficient methods for its synthesis . Additionally, its use as a precursor in the synthesis of other important compounds presents a significant area of potential future research .
properties
IUPAC Name |
4-azidobutane-1-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8ClN3O2S/c5-11(9,10)4-2-1-3-7-8-6/h1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFESLQIEVUOARC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCS(=O)(=O)Cl)CN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[2-(1H-benzimidazol-2-yl)ethyl]-4-chlorobenzamide](/img/structure/B2849392.png)

![ethyl 2-[({[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2849396.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2849397.png)



![5-(3-Iodo-1-bicyclo[1.1.1]pentanyl)-2,3-dihydro-1-benzofuran](/img/structure/B2849401.png)
![2-(1-Methylindol-3-yl)-1-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]ethanone](/img/structure/B2849402.png)